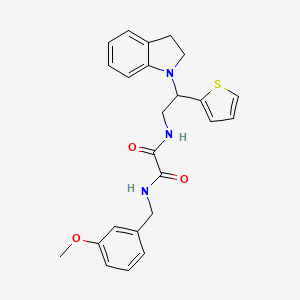

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. The N1-position is substituted with a 2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl group, combining an indoline heterocycle (a bicyclic structure with a benzene fused to a pyrrolidine ring) and a thiophene moiety. The N2-position features a 3-methoxybenzyl group, introducing methoxy-substituted aromaticity.

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S/c1-30-19-8-4-6-17(14-19)15-25-23(28)24(29)26-16-21(22-10-5-13-31-22)27-12-11-18-7-2-3-9-20(18)27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQHUWUTIXTMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 343.45 g/mol. It comprises an indole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its chemical reactivity and biological activity. The presence of the indole and thiophene groups enhances the compound's pharmacological profile, allowing for diverse interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C18H21N3O2S |

| Molecular Weight | 343.45 g/mol |

| Functional Groups | Indole, Thiophene, Oxalamide |

Biological Activity

Anti-inflammatory Activity:

Research indicates that compounds with indole and thiophene functionalities often exhibit anti-inflammatory properties. For instance, studies have shown that derivatives of indoline can act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory pathways. Specifically, one derivative demonstrated an IC50 value of 0.45 μM against isolated 5-LOX, indicating potent inhibitory effects .

Antitumor Potential:

The structural diversity provided by the thiophene and indole moieties may also confer antitumor properties. Compounds in this class have been reported to induce apoptosis in cancer cell lines through various mechanisms, including modulation of cell signaling pathways and inhibition of angiogenesis.

Antioxidant Activity:

Oxalamides have been noted for their antioxidant properties. The presence of the methoxybenzyl group in this compound may enhance its ability to scavenge free radicals, thereby contributing to its overall therapeutic potential.

Structure-Activity Relationships (SAR)

The unique combination of functional groups in this compound suggests specific interactions with biological targets. The SAR studies indicate that modifications to the indole or thiophene rings can significantly alter biological activity:

- Indole Modifications: Changes to the substituents on the indole ring can enhance binding affinity to target enzymes.

- Thiophene Variations: Different thiophene derivatives can influence the compound's solubility and bioavailability.

- Oxalamide Group: The oxalamide linkage plays a crucial role in stabilizing the molecule's conformation for optimal interaction with biological targets.

Case Studies

Several studies have focused on similar compounds within this chemical class:

- Inhibition Studies: A study highlighted that a closely related compound showed significant inhibition of 5-LOX, with an IC50 value comparable to established anti-inflammatory drugs . This suggests that this compound may exhibit similar or enhanced activity.

- Cell Line Testing: In vitro assays using cancer cell lines demonstrated that derivatives of this compound could reduce cell viability significantly, indicating potential as an anticancer agent.

- Molecular Docking Studies: Computational studies have suggested favorable interactions between the compound and key residues in target enzymes such as 5-LOX, supporting experimental findings regarding its inhibitory activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The target compound shares its oxalamide backbone with several derivatives, differing in substituent groups. Key comparisons include:

Key Observations :

- Substituent Position and Bioactivity: Minor changes in substituent positions significantly alter activity. For example, S5456 (2,3-dimethoxybenzyl) shows stronger CYP3A4 inhibition than S336 (2,4-dimethoxybenzyl), highlighting the impact of methoxy group placement .

- Synthetic Accessibility: Ethoxy-substituted compounds (e.g., Compound 21) exhibit higher yields (83%) compared to bromo- or cyano-substituted analogs (23–33%), suggesting that electron-donating groups improve synthesis efficiency .

- Thiophene vs. Pyridine Moieties : The target compound’s thiophene moiety may enhance π-π stacking interactions compared to pyridine-containing analogs like S336, though this requires experimental validation.

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides are generally metabolized via hydrolysis of the oxalamide bond and oxidation of aromatic substituents. The FAO/WHO Committee noted that structurally related oxalamides share similar metabolic pathways, with a No Observed Effect Level (NOEL) of 100 mg/kg bw/day for flavoring agents .

- CYP Inhibition : While S336 and S5456 showed weak CYP inhibition (<50% at 10 µM), the target compound’s indoline and thiophene groups could influence cytochrome P450 interactions differently, warranting specific testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.